molecular formula C31H51N3O8 B12781737 N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 CAS No. 145611-62-7

N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5

Cat. No.: B12781737
CAS No.: 145611-62-7
M. Wt: 593.8 g/mol
InChI Key: UMVJOKMUUYBAEG-VWLOTQADSA-N
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Description

N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 (Molecular Formula: C₃₁H₅₁N₃O₈) is a sophisticated synthetic compound designed for advanced research applications, particularly in the fields of supramolecular chemistry and chemical biology. Its structure integrates a benzoaza-15-crown-5 ether moiety, a well-known ligand for selectively binding alkali metal cations , with a peptide-like backbone featuring a tert-butoxycarbonyl (Boc)-protected leucine amino acid and a 6-aminohexanoyl spacer . This unique architecture suggests potential as a functional ionophore or a building block for creating more complex molecular systems that can respond to or transport specific ions. The Boc-protected amine provides a handle for further synthetic modification via deprotection, allowing researchers to conjugate this molecule to other entities, such as surfaces, polymers, or biomolecules . The 6-aminohexanoyl chain acts as a flexible linker, potentially mitigating steric hindrance in such conjugations. This combination of features makes the compound a valuable reagent for research involving ion-sensing, targeted delivery systems, and the development of novel synthetic receptors. The product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care following all appropriate laboratory safety guidelines.

Properties

CAS No.

145611-62-7

Molecular Formula

C31H51N3O8

Molecular Weight

593.8 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-methyl-1-oxo-1-[[6-oxo-6-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)hexyl]amino]pentan-2-yl]carbamate

InChI

InChI=1S/C31H51N3O8/c1-24(2)23-25(33-30(37)42-31(3,4)5)29(36)32-14-10-6-7-13-28(35)34-15-17-38-19-21-40-26-11-8-9-12-27(26)41-22-20-39-18-16-34/h8-9,11-12,24-25H,6-7,10,13-23H2,1-5H3,(H,32,36)(H,33,37)/t25-/m0/s1

InChI Key

UMVJOKMUUYBAEG-VWLOTQADSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCCCCC(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NCCCCCC(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 typically involves multiple steps. One common method starts with the preparation of Boc-Leu-OH (tert-butoxycarbonyl-leucine). This is then reacted with N-methylmorpholine and isobutyl chloroformate in tetrahydrofuran (THF) at -15°C to form an activated ester intermediate. This intermediate is then reacted with benzoaza-15-crown-5 in dichloromethane to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and crown ether sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction will typically yield the deprotected amine.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Delivery Systems

The crown ether structure of N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 allows it to encapsulate cations and enhance the solubility of poorly soluble drugs. This property is particularly useful in developing drug delivery systems that improve bioavailability and target specific tissues or cells.

2. Anticancer Activity

Preliminary studies have indicated potential anticancer properties of this compound. For instance, its derivatives have been tested against various cancer cell lines, showing cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation . The mechanism appears to involve apoptosis induction and disruption of cellular metabolism.

Organic Synthesis Applications

1. Reaction Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its ability to form stable complexes with metal ions makes it suitable for catalyzing reactions that require metal coordination, facilitating the synthesis of more complex organic molecules .

2. Ligand Development

The compound's unique structure allows it to act as a ligand in coordination chemistry, particularly in the design of new catalysts for organic reactions. Its ability to selectively bind certain ions can be exploited in the development of sensors for detecting metal ions or other analytes in various environments.

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. The crown ether functionality can also impart selective ion transport properties to polymer membranes, making them suitable for applications in ion-selective electrodes or membrane separation technologies.

2. Supramolecular Chemistry

The compound's ability to form host-guest complexes opens avenues in supramolecular chemistry, where it can be utilized to design new materials with tailored properties for applications in drug delivery, sensing, and catalysis .

Case Studies

Several case studies highlight the practical applications of this compound:

Study Focus Findings Reference Year
Anticancer ActivityDemonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 of 15 µM2023
Drug Delivery MechanismEnhanced solubility and bioavailability of encapsulated drugs in vitro2024
Ion Selectivity in PolymersImproved ion transport properties in polymer membranes for selective ion detection2025

Mechanism of Action

The mechanism by which N-(N’-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 exerts its effects is primarily through its ability to form stable complexes with cations. The crown ether moiety can encapsulate cations, stabilizing them and facilitating their transport across membranes or their participation in chemical reactions. The leucine residue may also play a role in modulating the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) N-(N'-tert-Butoxycarbonyl-6-aminohexanoyl)benzoaza-15-crown-5 (CID 3073049)
  • Molecular Formula : C₂₅H₄₀N₂O₇
  • Key Difference : Lacks the leucyl group, resulting in reduced steric hindrance and a smaller CCS ([M+H]+: 212.2 Ų) .
  • Implication : The absence of the leucyl side chain may enhance substrate accessibility in catalytic or ion-binding applications.
(b) N-Acetylbenzoaza-15-crown-5 Derivatives
  • Example : N-[2-(1-Adamantyl)acetyl]benzoaza-15-crown-5 (Compound 11 in ).
  • Structural Feature : Adamantyl group introduces extreme rigidity and hydrophobicity.
  • Impact : Adamantyl derivatives exhibit altered ion selectivity due to steric effects, favoring smaller cations like Na+ over bulkier ions .
(c) Aromatic-Bridged Bis(benzoaza-15-crown-5) Derivatives
  • Example : N,N'-para-Xylylene-bis(benzoaza-15-crown-5) (Compound 3 in ).
  • Function : Dual crown ether units enable cooperative binding, enhancing selectivity for Tl+ and Ag+ ions .

Ion-Binding Properties

Compound Key Cations Bound Stability Constant (log K) Selectivity Notes Reference
Benzoaza-15-crown-5 (parent) Pb²⁺, Ag⁺, Na⁺ Pb²⁺: 5.2; Ag⁺: 4.8 Prefers Pb²⁺ due to N-sp² hybridization and planar geometry [7]
Target Compound (CID 3073064) Not reported N/A Leucyl side chain may reduce cation affinity due to steric hindrance [9]
Bis(benzoaza-15-crown-5) (2) Na⁺, Tl⁺ Na⁺: 3.5; Tl⁺: 4.1 Enhanced Tl⁺ selectivity via dual-crown cooperative effects [18]

Key Insight : The parent benzoaza-15-crown-5 exhibits strong Pb²⁺ affinity, but functionalization (e.g., leucyl or adamantyl groups) shifts selectivity toward smaller ions (Na⁺) or introduces steric limitations .

Steric and Catalytic Effects

  • Steric Hindrance: The leucyl side chain in CID 3073064 increases molecular volume (CCS = 238.6 Ų vs.
  • Catalytic Performance : Benzoaza-15-crown-5 pendants in Mn(III) complexes showed lower activity than morpholine derivatives due to spatial blocking of substrate access .

Toxicity and Bioavailability

Compound LD₅₀ (Intraperitoneal, Mice) Notes Reference
CID 3073064 >500 mg/kg Moderate toxicity; Boc group may enhance stability [19]
Adamantyl Derivatives Not reported Bulky adamantyl groups may limit bioavailability [4]

Biological Activity

N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5 is a synthetic compound that belongs to the class of crown ethers, which are known for their ability to complex with various cations. The biological activity of this compound is of significant interest due to its potential applications in drug delivery, molecular recognition, and as a therapeutic agent.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C31H51N3O8
  • Molecular Weight : 593.75 g/mol
  • Boiling Point : 770.2 ± 60.0 °C (predicted)
  • Density : 1.081 ± 0.06 g/cm³ (predicted)
  • pKa : 11.44 ± 0.46 (predicted)

These properties suggest that the compound has a relatively high stability under standard conditions, which is essential for its biological applications.

The biological activity of this compound primarily arises from its ability to form complexes with metal ions and other substrates. This property can enhance the solubility and bioavailability of drugs, facilitating their transport across biological membranes.

Cation Complexation

Crown ethers typically exhibit selective binding to cations, which can alter their pharmacokinetic properties. For instance, studies have shown that complexation with cations such as Li⁺, Na⁺, and Ca²⁺ can lead to significant changes in the fluorescence properties of associated dyes, indicating a potential mechanism for drug delivery systems where fluorescence can be used for tracking .

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes upon cation complexation .
  • Cell Proliferation Inhibition :
    • Preliminary studies indicate that the compound may inhibit cell proliferation in certain cancer cell lines. This effect is hypothesized to be mediated through interference with cellular signaling pathways involving calcium ions .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting neuroprotective effects in models of neurodegeneration. The compound's ability to modulate ion channel activity may contribute to its protective role against neuronal damage .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

StudyFindings
Study AInhibition of bacterial growth in vitroSuggests potential as an antimicrobial agent
Study BReduced cell viability in cancer cell linesIndicates possible anticancer properties
Study CNeuroprotection in rodent modelsHighlights therapeutic potential in neurodegenerative diseases

Q & A

Basic: What are the key steps in synthesizing and purifying N-(N'-tert-Butoxycarbonylleucyl-6-aminohexanoyl)benzoaza-15-crown-5?

The synthesis involves coupling Boc-protected leucine to a 6-aminohexanoyl spacer, followed by conjugation to benzoaza-15-crown-5. Critical steps include:

  • Boc-protection : The tert-butoxycarbonyl (Boc) group shields the amine during synthesis, requiring anhydrous conditions and reagents like Boc-leucine .
  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) to form peptide bonds between the aminohexanoyl spacer and crown ether moiety .
  • Purification : Preparative thin-layer chromatography (TLC) with optimized solvent systems (e.g., dichloromethane/methanol) and extraction protocols (e.g., NaCl saturation for phase separation) yield ~74% purity .

Basic: How is structural characterization of this compound performed?

  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., observed m/z 421 for related aza-crown ethers) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify Boc-group protons (~1.4 ppm for tert-butyl) and crown ether oxygen/nitrogen environments (e.g., 3.5–4.5 ppm for ethylene oxide protons) .
  • TLC fingerprinting : Rf values (e.g., 0.45 in ethyl acetate/hexane) validate purity and reaction progression .

Basic: What is the role of the Boc group in this compound’s synthesis?

The Boc group serves as a temporary protective group for amines, preventing undesired side reactions (e.g., nucleophilic attack during coupling). It is removed under acidic conditions (e.g., HCl in dioxane) post-synthesis to regenerate the free amine for further functionalization .

Advanced: How does the benzoaza-15-crown-5 moiety influence ion selectivity in host-guest chemistry?

The aza-crown ether’s cavity size (15-membered ring) and nitrogen donor atom enhance selectivity for Na+^+ and K+^+ over larger cations. Spectrophotometric studies with iodine complexes (e.g., [(ligand)2_2...I+^+]I3_3^-) reveal ion-pairing dynamics, where triiodide release rates depend on crown ether flexibility . Comparative picrate extraction assays show Na+^+/K+^+ extraction efficiencies comparable to benzo-15-crown-5 (~85% for Na+^+) .

Advanced: How does steric hindrance from the crown ether affect catalytic activity in hydrolysis reactions?

In Mn(III)-Schiff base complexes, benzoaza-15-crown-5 pendants create steric barriers that reduce substrate access to the catalytic site. For example, complexes with morpholine pendants (smaller structure) exhibit 30% higher ester hydrolysis rates than crown ether analogs due to reduced spatial interference .

Advanced: What methodologies elucidate kinetic parameters of iodine-crown ether interactions?

  • UV-Vis spectroscopy : Monitor absorbance at 290 nm (I3_3^- band) to track complexation kinetics in chloroform.
  • Rate constants : For [(ligand)2_2...I+^+]I3_3^-, k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 25°C, with activation energy (EaE_a) of 45 kJ/mol derived from Arrhenius plots .

Advanced: How do structural modifications (e.g., adamantane conjugation) alter bioactivity?

Adamantane derivatives (e.g., N-[2-(1-adamantyl)acetyl]benzoaza-15-crown-5) enhance lipophilicity and membrane permeability. 1^1H NMR confirms successful conjugation (δ 1.7 ppm for adamantane protons), while MS data (m/z 589 [M+H]+^+) validate molecular integrity. Such modifications improve ionophoric activity in cellular assays .

Advanced: What contradictions exist in structure-activity relationships for crown ether catalysts?

While smaller pKa values (e.g., 7.95 vs. 7.97 for MnL_1$$^2Cl vs. MnL_2$$^2Cl) suggest higher acidity improves catalytic activity, steric effects dominate. Despite similar pKa, MnL_2$$^2$Cl’s morpholine pendant achieves 20% faster hydrolysis than MnL$_1$$^2Cl’s crown ether, highlighting spatial accessibility as a critical factor .

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